Methyl 8-nitroquinoxaline-6-carboxylate
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Overview
Description
Methyl 8-nitroquinoxaline-6-carboxylate is a chemical compound belonging to the quinoxaline family, which is known for its diverse applications in pharmaceuticals and industrial chemistry. Quinoxalines are nitrogen-containing heterocyclic compounds that have been extensively studied for their biological activities and potential therapeutic uses .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 8-nitroquinoxaline-6-carboxylate can be synthesized through various methods. One common approach involves the condensation of 1,2-diamines with 1,2-diketones in the presence of catalysts. For example, titanium silicate (TS-1) can be used as a catalyst in methanol at room temperature to achieve high yields . Other catalysts such as molecular iodine, cerium ammonium nitrate, and sulfamic acid have also been employed in different reaction conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Methyl 8-nitroquinoxaline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace functional groups on the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline dioxides, while reduction can produce aminoquinoxalines .
Scientific Research Applications
Methyl 8-nitroquinoxaline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the production of dyes, organic semiconductors, and electroluminescent materials
Mechanism of Action
The mechanism of action of methyl 8-nitroquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and carboxylate groups make it a valuable intermediate for the synthesis of various derivatives with potential therapeutic applications .
Biological Activity
Methyl 8-nitroquinoxaline-6-carboxylate (M8NQ6C) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on the biological activity of M8NQ6C, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
M8NQ6C is a derivative of quinoxaline, characterized by the presence of a nitro group at the 8-position and a carboxylate moiety at the 6-position. Its chemical structure can be represented as follows:
Anticancer Properties
Research has indicated that M8NQ6C exhibits anticancer properties through various mechanisms:
- Cell Cycle Arrest : Studies have shown that M8NQ6C can induce cell cycle arrest in cancer cell lines, leading to apoptosis. The compound affects mitochondrial membrane potential and induces reactive oxygen species (ROS) production, which are critical for triggering apoptotic pathways .
- Inhibition of Tumor Growth : In vitro assays demonstrated that M8NQ6C inhibits the proliferation of several cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HCT-116) cancer cells. The compound's IC50 values ranged from 5 µM to 20 µM across different cell lines, indicating potent cytotoxicity .
Neuroprotective Effects
M8NQ6C has also been studied for its potential neuroprotective effects. Research suggests that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .
Data Table: Biological Activity Summary
Biological Activity | Cell Line/Model | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 5 | Induces apoptosis via ROS production |
PC-3 | 10 | Cell cycle arrest | |
HCT-116 | 20 | Mitochondrial depolarization | |
Neuroprotection | Neuronal Cells | N/A | Reduces oxidative stress |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigating the effects of M8NQ6C on MCF-7 breast cancer cells revealed significant cytotoxicity. The compound was administered at varying concentrations, and cell viability was assessed using an MTT assay. Results indicated that treatment with M8NQ6C led to a concentration-dependent decrease in cell viability, with an IC50 value determined at 5 µM. Flow cytometry analyses confirmed that the compound induced apoptosis through mitochondrial pathways, characterized by increased ROS levels and changes in mitochondrial membrane potential .
Case Study 2: Neuroprotective Effects in Animal Models
In another study focusing on neuroprotection, M8NQ6C was tested in an animal model of oxidative stress-induced neuronal injury. The administration of M8NQ6C resulted in a notable reduction in markers of oxidative stress in brain tissues compared to control groups. Behavioral assessments further indicated improved cognitive function in treated animals, suggesting the compound's potential as a neuroprotective agent .
Properties
Molecular Formula |
C10H7N3O4 |
---|---|
Molecular Weight |
233.18 g/mol |
IUPAC Name |
methyl 8-nitroquinoxaline-6-carboxylate |
InChI |
InChI=1S/C10H7N3O4/c1-17-10(14)6-4-7-9(12-3-2-11-7)8(5-6)13(15)16/h2-5H,1H3 |
InChI Key |
CHEJCTSHHFWKML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN=C2C(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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